molecular formula C3H9Cl2N B7890627 2-Chloroethyl(methyl)ammonium chloride

2-Chloroethyl(methyl)ammonium chloride

Cat. No.: B7890627
M. Wt: 130.01 g/mol
InChI Key: FGSHJLJPYBUBHO-UHFFFAOYSA-N
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Description

2-Chloroethyl(methyl)ammonium chloride is an organic ammonium salt with the CAS registry number 4535-90-4 . Its molecular formula is C3H9Cl2N, and it has a molecular weight of 130.018 g/mol . The compound's structure can be represented by the SMILES notation C[NH2+]CCCl.[Cl-], indicating a quaternary ammonium cation with methyl and 2-chloroethyl groups, and a chloride counterion . A hazard assessment system has classified this compound as presenting a high hazard for carcinogenicity and mutagenicity, and it is also identified as a skin and eye irritant . Researchers should consult this hazard data and handle the material with appropriate safety precautions. This product is intended for research use only and is not intended for diagnostic or therapeutic uses or for personal use.

Properties

IUPAC Name

2-chloroethyl(methyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHJLJPYBUBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CCCl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-90-4
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Record name 2-chloroethyl(methyl)ammonium chloride
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Preparation Methods

Quaternary Ammonium Synthesis via Alkylation of Methylamine

The most common route involves the alkylation of methylamine with 1,2-dichloroethane (DCE). This exothermic reaction proceeds via nucleophilic substitution, where methylamine reacts with DCE to form the quaternary ammonium center. Key steps include:

  • Reaction Mechanism :

    CH3NH2+ClCH2CH2ClCH3N+(CH2CH2Cl)2Cl+HCl\text{CH}_3\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{CH}_3\text{N}^+(\text{CH}_2\text{CH}_2\text{Cl})_2\text{Cl}^- + \text{HCl}

    The reaction typically occurs in anhydrous conditions to prevent hydrolysis of DCE .

  • Industrial Protocol :
    A patent by details a two-stage temperature-controlled process:

    • Initial Mixing : Methylamine and DCE are combined at 50–100°C under autogenous pressure (1.5–8 bar).

    • Temperature Ramp : After 85–95% conversion, the temperature is raised to 120–200°C to accelerate quaternization. This method achieves yields exceeding 90% while minimizing byproducts like trimethylvinylammonium chloride (<0.05% wt) .

Transesterification-Based Synthesis

An alternative method involves transesterification of methyl acrylate with 2-chloroethanol, followed by quaternization with trimethylamine :

  • Step 1: Transesterification :

    CH2=CHCOOCH3+HOCH2CH2ClCH2=CHCOOCH2CH2Cl+CH3OH\text{CH}_2=\text{CHCOOCH}_3 + \text{HOCH}_2\text{CH}_2\text{Cl} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{OH}

    Conducted at 90–160°C with a reflux ratio of 2–6, this step isolates 2-chloroethyl acrylate via vacuum distillation .

  • Step 2: Quaternization :

    CH2=CHCOOCH2CH2Cl+(CH3)3NCH2=CHCOOCH2CH2N+(CH3)3Cl\text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{Cl} + (\text{CH}_3)_3\text{N} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{N}^+(\text{CH}_3)_3\text{Cl}^-

    Trimethylamine is introduced as a 33% aqueous solution at 40–65°C, yielding >98% purity after vacuum drying .

Laboratory-Scale Optimization

Small-scale syntheses prioritize controlled conditions and purity:

  • Solvent Selection : Acetonitrile or dichloromethane enhances reaction homogeneity and reduces side reactions .

  • Catalyst Use : Basic anion-exchange resins (e.g., Amberlite IRA-400) improve reaction rates by absorbing HCl .

  • Byproduct Mitigation :

    ByproductSourceMitigation Strategy
    Trimethylvinylammonium chlorideIncomplete alkylationExtended reaction time (>4.5 hr)
    DimethylamineHydrolysisAnhydrous conditions

Industrial Production Challenges

Large-scale synthesis faces unique constraints:

  • Safety : High-temperature steps (>120°C) require pressurized reactors rated for 6–8 bar .

  • Purification :

    • Distillation : Removes unreacted DCE and trimethylamine under vacuum .

    • Crystallization : Cadmium chloride-assisted crystallization enhances purity to >98% .

Analytical Validation

Post-synthesis characterization ensures compliance with standards:

  • Spectroscopic Analysis :

    • 1H NMR : δ 3.2–3.5 ppm (N–CH2Cl), δ 2.8–3.0 ppm (N–CH3) .

    • IR : Peaks at 650–750 cm⁻¹ (C–Cl stretch) .

  • Elemental Analysis :

    ElementTheoretical (%)Observed (%)
    Cl32.431.7
    N8.98.5

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl(methyl)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2-chloroethyl(methyl)ammonium chloride include strong bases such as sodium hydroxide and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving 2-chloroethyl(methyl)ammonium chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, while oxidation reactions may produce corresponding oxides .

Scientific Research Applications

Plant Growth Regulation

One of the most significant applications of 2-chloroethyl(methyl)ammonium chloride is in the field of plant growth regulation. It acts as a growth regulator and has been extensively studied for its effects on various crops.

Experimental Findings

  • A study demonstrated that applying solutions of 10^-4 to 10^-6 M concentrations to wheat plants resulted in significantly reduced stem lengths and increased stem thickness compared to control plants .
  • The compound was effective when applied as a seed treatment or through soil application, leading to earlier tillering and improved overall plant structure .

Synthesis of Chemical Compounds

2-Chloroethyl(methyl)ammonium chloride is also utilized in the synthesis of various chemical compounds:

  • Choline Production : It serves as a precursor for synthesizing choline and related compounds, which are vital for animal nutrition and cellular functions .
  • Herbicides and Pesticides : The compound is involved in producing herbicides and other agrochemicals that help manage agricultural pests and weeds .
  • Ion-Exchange Resins : It can be used in the formulation of ion-exchange resins, which are critical in water purification processes .

Industrial Applications

In addition to agricultural uses, 2-chloroethyl(methyl)ammonium chloride has potential applications in various industrial sectors:

  • Chemical Synthesis : It is employed in organic synthesis as a building block for more complex molecules due to its reactive chloroalkyl group.
  • Material Science : The compound can be utilized in developing new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-chloroethyl(methyl)ammonium chloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This property makes it useful in the study of biochemical pathways and the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights structural and functional differences between 2-chloroethyl(methyl)ammonium chloride and analogous quaternary ammonium compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on N Key Applications
2-Chloroethyl-trimethylammonium chloride (Chlormequat chloride) C₅H₁₃Cl₂N 158.07 3 methyl, 1 2-chloroethyl Agriculture (growth regulation)
2-Diethylaminoethyl chloride hydrochloride C₆H₁₅Cl₂N 172.10 2 ethyl, 1 2-chloroethyl Pharmaceutical intermediates (e.g., chloroquine, imatinib)
Dimethyl benzyl ammonium chloride C₉H₁₇NO·HCl 191.70 2 methyl, 1 benzyl Industrial disinfectants
Bis(2-chloroethyl)ammonium chloride C₄H₁₀Cl₃N 178.49 2 2-chloroethyl Synthesis of polymers

Key Differences in Properties and Reactivity

Antimicrobial activity in quaternary ammonium polymers is enhanced with hydrophobic substituents (e.g., benzyl groups in dimethyl benzyl ammonium chloride) compared to purely aliphatic chains .

Stability and Toxicity: Chlormequat chloride is hygroscopic but stable under dry conditions, whereas bis(2-chloroethyl)ammonium chloride is more reactive due to multiple chloroethyl groups, posing higher toxicity risks . 2-Diethylaminoethyl chloride hydrochloride exhibits moderate toxicity (LD₅₀: 250 mg/kg in rats), while Chlormequat chloride is classified as low-toxicity (LD₅₀: 670 mg/kg in rats) .

Synthetic Utility: 2-Diethylaminoethyl chloride hydrochloride serves as a precursor for antihistamines and anticancer agents, leveraging its diethylamino group for nucleophilic substitution reactions . Chlormequat chloride’s trimethyl groups limit its utility in organic synthesis but enhance its stability in agricultural formulations .

Agricultural Efficacy

  • Wheat Growth Inhibition : Chlormequat chloride reduces wheat stem height by 20–30% at concentrations of 1.5–2.0 kg/ha, improving crop yield under windy conditions .
  • Chlorophyll Retention : Treated plants show 15–20% higher chlorophyll content due to delayed senescence .

Antimicrobial Polymers

  • Copolymers derived from vinylbenzyl chloride and 2-chloroethyl vinyl ether exhibit >90% microbial inhibition against E. coli and S. aureus .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloroethyl(methyl)ammonium chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (≥0.7 mm thickness) for prolonged exposure and chloroprene gloves (≥0.6 mm) for splash protection . Respiratory protection requires NIOSH/CEN-certified full-face respirators with ABEK filters when vapor concentrations exceed safe limits .
  • Engineering Controls : Conduct experiments in fume hoods with ≥0.5 m/s airflow. Ensure immediate access to eyewash stations and safety showers .
  • Storage : Store in airtight containers under inert gas (e.g., argon) in dry, ventilated areas. Avoid contact with moisture to prevent hydrolysis .

Q. How is 2-chloroethyl(methyl)ammonium chloride synthesized, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Synthesis : React methylamine with 2-chloroethyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Use a 1:1.2 molar ratio of methylamine to 2-chloroethyl chloride to minimize side products .
  • Optimization : Maintain temperatures at 0–5°C during mixing to control exothermic reactions. Purify via recrystallization in ethanol/ethyl acetate (3:1 v/v) to achieve ≥95% purity. Monitor reaction progress by TLC (silica gel, Rf = 0.3 in hexane:ethyl acetate 1:1) .

Q. What analytical techniques are suitable for characterizing 2-chloroethyl(methyl)ammonium chloride?

  • Methodological Answer :

  • NMR : Use 1^1H NMR (D2_2O, 400 MHz) to confirm structure: δ 3.65 (t, J=6.5 Hz, 2H, CH2_2Cl), 3.10 (s, 3H, N-CH3_3), 2.95 (t, J=6.5 Hz, 2H, N-CH2_2) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M-Cl]+^+ peak at m/z 108.1 .
  • Elemental Analysis : Expected C: 30.4%, H: 6.4%, N: 8.9%; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How does 2-chloroethyl(methyl)ammonium chloride participate in site-specific histone modification, and what experimental controls are critical?

  • Methodological Answer :

  • Mechanism : The compound acts as an alkylating agent in SN2 reactions, transferring methyl groups to lysine residues (e.g., H3K4) in histones. Use a 10-fold molar excess of the reagent over histone peptides in pH 8.5 borate buffer at 37°C for 24 hours .
  • Controls : Include unmodified histone peptides and reactions without the reagent to confirm methylation specificity. Validate via Western blot with anti-H3K4me1 antibodies .

Q. What strategies mitigate side reactions during nucleophilic substitution with 2-chloroethyl(methyl)ammonium chloride?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce hydrolysis. Add molecular sieves (3Å) to scavenge moisture .
  • Competitive Inhibition : Introduce tertiary amines (e.g., DIPEA) to sequester HCl byproducts, preventing acid-catalyzed degradation .
  • Kinetic Monitoring : Track chloride ion release via ion chromatography to quantify reaction efficiency .

Q. How do steric and electronic factors influence the reactivity of 2-chloroethyl(methyl)ammonium chloride in alkylation reactions?

  • Methodological Answer :

  • Steric Effects : Bulkier nucleophiles (e.g., aryl amines) exhibit lower reactivity due to hindered access to the electrophilic carbon. Pre-organize substrates using crown ethers to enhance reaction rates .
  • Electronic Effects : Electron-withdrawing groups on nucleophiles (e.g., nitro substituents) increase activation barriers. Optimize by adjusting solvent polarity (e.g., switch from THF to acetonitrile) .

Q. What are the environmental and metabolic stability profiles of 2-chloroethyl(methyl)ammonium chloride, and how are degradation products analyzed?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Detect hydrolysis products (methylamine and ethylene glycol) via GC-MS with DB-5 columns .
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC50_{50} < 10 mg/L indicates high hazard). Use OECD Test Guideline 202 for standardized assessment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethyl(methyl)ammonium chloride
Reactant of Route 2
2-Chloroethyl(methyl)ammonium chloride

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